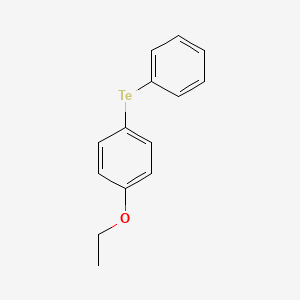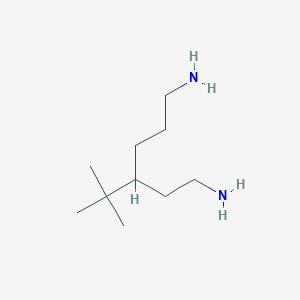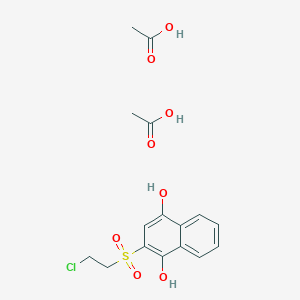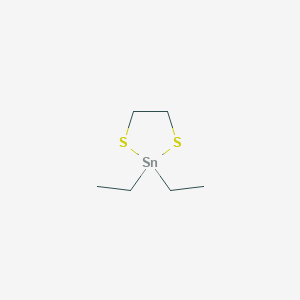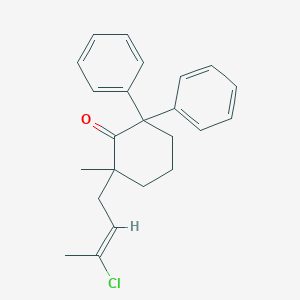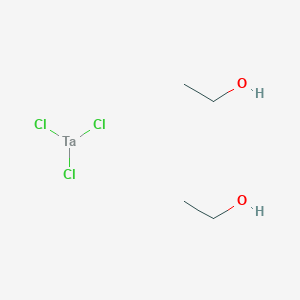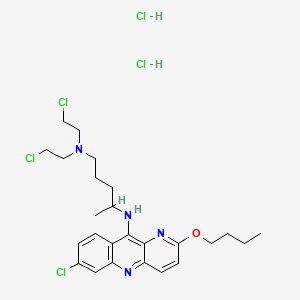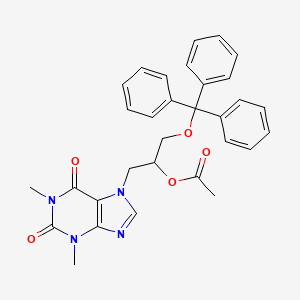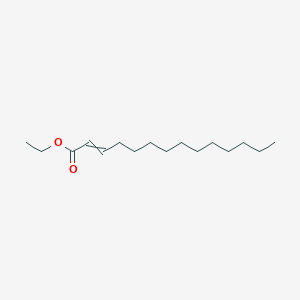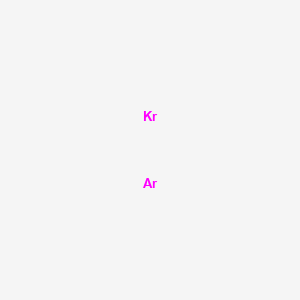![molecular formula C9H7N3 B14662641 4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene CAS No. 42851-94-5](/img/structure/B14662641.png)
4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,8-Triazatricyclo[64002,6]dodeca-1,4,6,9,11-pentaene is a complex organic compound characterized by its unique tricyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the tricyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4,7,8-Triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Applications De Recherche Scientifique
4,7,8-Triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its interactions with biological targets.
Industry: It could be used in the development of new materials or as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of 4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride
- 10-Azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene
- 4-bromo-7-methyl-3-thia-7,10,11-triazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),4,11-tetraen-9-one
Uniqueness
4,7,8-Triazatricyclo[64002,6]dodeca-1,4,6,9,11-pentaene is unique due to its specific tricyclic structure and the presence of nitrogen atoms within the rings
Propriétés
Numéro CAS |
42851-94-5 |
|---|---|
Formule moléculaire |
C9H7N3 |
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
4,7,8-triazatricyclo[6.4.0.02,6]dodeca-1,4,6,9,11-pentaene |
InChI |
InChI=1S/C9H7N3/c1-2-4-12-9(3-1)7-5-10-6-8(7)11-12/h1-4,6H,5H2 |
Clé InChI |
IPSMACPCYDEFCJ-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C3C=CC=CN3N=C2C=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


